molecular formula C16H19N3O4 B8362084 Tert-butyl 5-amino-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate

Tert-butyl 5-amino-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate

Cat. No.: B8362084
M. Wt: 317.34 g/mol
InChI Key: CCSLURICOOQSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

tert-butyl 5-amino-1-(4-methoxycarbonylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(21)12-9-18-19(13(12)17)11-7-5-10(6-8-11)14(20)22-4/h5-9H,17H2,1-4H3

InChI Key

CCSLURICOOQSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butyl cyanoacetate (14.1 g, 100 mmol) was dissolved in triethyl orthoformate (24.8 mL, 150 mmol). Acetic anhydride (9.625 mL, 100 mL) was added and the mixture heated to 125° C. for 3 h and then volatiles were removed by evaporation under reduced pressure. The residue was dissolved in ethanol (100 mL) and methyl 4-hydrazinylbenzoate hydrochloride (Intermediate#123) (6.06 g, 30 mmol) and DIPEA (5.23 mL, 30 mmol) was added. The mixture was heated to reflux for 5 h and then evaporated under reduced pressure to leave a brown oil which was dissolved in ethyl acetate (300 mL) and washed with water (2×100 mL) and brine (100 mL), dried (MgSO4) and evaporated. The residue was purified by chromatography on silica gel (120 g silica, EtOAc/Hexane 0-50%) to give the title compound as a yellow solid. (7.1 g)
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
9.625 mL
Type
reactant
Reaction Step Two
Quantity
6.06 g
Type
reactant
Reaction Step Three
Name
Quantity
5.23 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

t-Butyl cyanoacetate (14.1 g, 100 mmol) was dissolved in triethyl orthoformate (24.8 mL, 150 mmol). Acetic anhydride (9.625 mL, 100 mL) was added and the mixture heated to 125° C. for 3 h and then volatiles were removed by evaporation under reduced pressure. The residue was dissolved in ethanol (100 mL) and methyl 4-hydrazinylbenzoate hydrochloride (Intermediate #123) (6.06 g, 30 mmol) and DIPEA (5.23 mL, 30 mmol) was added. The mixture was heated to reflux for 5 h and then evaporated under reduced pressure to leave a brown oil which was dissolved in ethyl acetate (300 mL) and washed with water (2×100 mL) and brine (100 mL), dried (MgSO4) and evaporated. The residue was purified by chromatography on silica gel (120 g silica, EtOAc/Hexane 0-50%) to give the title compound as a yellow solid. (7.1 g)
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
9.625 mL
Type
reactant
Reaction Step Two
Quantity
6.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.23 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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